1,7-Diazaspiro[4.5]decane, 7-methyl-
Description
Significance of Spirocyclic Scaffolds in Modern Organic Chemistry
Spirocyclic scaffolds are a class of organic compounds characterized by two rings connected through a single, shared atom known as the spiro atom. This unique structural feature imparts a distinct three-dimensional (3D) geometry, moving away from the often flat structures of traditional aromatic and heteroaromatic systems. researchgate.net The inherent rigidity and 3D nature of spirocycles are highly advantageous in drug design, as they allow for the precise spatial orientation of functional groups, which can lead to more specific and potent interactions with biological targets like proteins and enzymes. nih.gov
The incorporation of spirocyclic motifs into drug candidates is an increasingly popular strategy for several reasons. hit2lead.com Firstly, the constrained conformation of these systems can reduce the entropic penalty upon binding to a target, potentially increasing binding affinity. 120.27.244 Secondly, the introduction of sp³-rich spirocenters often leads to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, which are critical for a molecule's success as a drug. researchgate.net Consequently, spirocycles are now recognized as "privileged scaffolds" in medicinal chemistry and are found in a growing number of clinical candidates and approved drugs. hit2lead.combldpharm.comnih.gov Their presence is notable in natural products, which have evolved to interact effectively with biological systems.
The Diazaspiro[4.5]decane Core Structure in Heterocyclic Research
Within the broader family of spirocycles, nitrogen-containing heterocyclic systems, or azaspirocycles, are of significant interest. nih.gov The diazaspiro[4.5]decane framework, which consists of a five-membered and a six-membered ring sharing a spirocarbon, with two nitrogen atoms distributed within the rings, serves as a versatile scaffold in heterocyclic research. The specific arrangement of the nitrogen atoms (e.g., 1,3-, 1,4-, 2,8-, or 1,7-isomers) allows for a wide range of structural diversity and tuning of properties such as basicity and hydrogen bonding capacity. mdpi.comresearchgate.net
Derivatives of the diazaspiro[4.5]decane core have been investigated for various biological activities. For instance, compounds based on the 1,3-diazaspiro[4.5]decane skeleton have been synthesized and evaluated for anticonvulsant properties. mdpi.com The development of straightforward and scalable synthetic routes to access these complex scaffolds remains an active area of research, with methods like multi-step organic syntheses and domino reactions being employed to construct the core structure efficiently. researchgate.netprepchem.com The ability to functionalize the nitrogen atoms within the scaffold provides chemists with a powerful tool to modulate a molecule's biological profile and pharmacokinetic properties, making the diazaspiro[4.5]decane core a valuable building block in the design of new therapeutic agents. mdpi.com
Overview of 1,7-Diazaspiro[4.5]decane, 7-methyl- as a Research Subject
1,7-Diazaspiro[4.5]decane, 7-methyl- is a specific derivative within this family, distinguished by a methyl group on the nitrogen atom at the 7-position. While extensive, peer-reviewed research dedicated solely to this compound is not widely available in the public literature, its chemical structure suggests significant potential as a building block in synthetic and medicinal chemistry. Its existence is confirmed by its commercial availability and assigned CAS number. 120.27.244bldpharm.com
The study of related analogs provides context for its potential utility. For example, research into 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, where one nitrogen atom is replaced by oxygen, has shown that these structures can serve as scaffolds for potential dopamine (B1211576) agonists. nih.gov Furthermore, synthetic precursors like 7-CBZ-1,7-diazaspiro[4.5]decane are documented, indicating that the core 1,7-diazaspiro[4.5]decane structure is accessible for further chemical modification. The N-methyl group in the target compound can influence its basicity, lipophilicity, and metabolic stability, making it an interesting candidate for library synthesis and screening in drug discovery programs. Given the established importance of the broader diazaspiro[4.5]decane class, 1,7-Diazaspiro[4.5]decane, 7-methyl- represents an under-explored area of chemical space with potential for future research.
Data Tables
Table 1: Chemical Identification of 1,7-Diazaspiro[4.5]decane, 7-methyl-
| Identifier | Value |
| IUPAC Name | 7-Methyl-1,7-diazaspiro[4.5]decane |
| CAS Number | 1086395-14-3 |
| Molecular Formula | C₉H₁₈N₂ |
| Molecular Weight | 154.25 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-methyl-1,9-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-7-3-5-9(8-11)4-2-6-10-9/h10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMORDJRXKBENEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1)CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292008 | |
| Record name | 1,7-Diazaspiro[4.5]decane, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086395-14-3 | |
| Record name | 1,7-Diazaspiro[4.5]decane, 7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086395-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Diazaspiro[4.5]decane, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,7 Diazaspiro 4.5 Decane, 7 Methyl and Analogous Systems
General Approaches to Diazaspiro[4.5]decane Core Formation
The formation of the diazaspiro[4.5]decane core can be achieved through a variety of synthetic strategies, each offering distinct advantages in terms of efficiency and substrate scope. These approaches can be broadly categorized into cyclocondensation and annulation strategies, intramolecular cyclization reactions, and ring rearrangements of bicyclic precursors.
Cyclocondensation and Annulation Strategies
Cyclocondensation and annulation reactions represent powerful tools for the construction of the diazaspiro[4.5]decane framework, often involving the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single step. These strategies typically involve the reaction of acyclic or cyclic precursors with suitable reagents to build the spirocyclic system.
One notable example is the palladium-catalyzed domino reaction of unactivated yne-en-ynes with substituted aryl halides. This process facilitates the one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds through the formation of three new carbon-carbon bonds. The reaction proceeds with high regioselectivity, demonstrating the efficiency of domino reactions in rapidly assembling complex molecular architectures. rsc.orgnih.gov
Annulation reactions, such as the Robinson annulation, provide another avenue to spirocyclic systems. The Robinson annulation involves a Michael addition followed by an intramolecular aldol (B89426) condensation. juniperpublishers.com While classically used for carbocyclic systems, modifications of this strategy can be envisioned for the synthesis of heterocyclic scaffolds like the diazaspiro[4.5]decane core. Enantioselective versions of the Robinson annulation have been developed using organocatalysts like S-proline, offering a pathway to chiral spirocycles. ias.ac.in Furthermore, palladium-catalyzed annulation reactions of 2-(2-nitrovinyl)phenols with alkynes have been shown to produce various annulated products, highlighting the versatility of transition-metal catalysis in constructing cyclic systems. rsc.org
| Strategy | Description | Key Features | Reference |
| Palladium-Catalyzed Domino Reaction | Reaction of unactivated yne-en-ynes with aryl halides. | One-step synthesis, formation of three C-C bonds, high regioselectivity. | rsc.orgnih.gov |
| Robinson Annulation | Michael addition followed by intramolecular aldol condensation. | Forms a new six-membered ring onto an existing ring. | juniperpublishers.com |
| Enantioselective Robinson Annulation | Utilizes a chiral catalyst, such as S-proline. | Produces enantiomerically enriched spirocyclic compounds. | ias.ac.in |
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions are a cornerstone in the synthesis of spirocyclic compounds, including the diazaspiro[4.5]decane system. These reactions involve the formation of a ring by the reaction of two functional groups within the same molecule.
A prominent example is the diastereoselective intramolecular spirocyclization for the synthesis of 2,7-diazaspiro[4.5]decane-1,3-diones. This method utilizes a scandium triflate-catalyzed, oxidant-free protocol that proceeds via a C(sp³)–H functionalization through an intramolecular hydride transfer-initiated cascade annulation. scilit.comresearchgate.net This approach allows for the single-step synthesis of a variety of 2,7-diazaspiro[4.5]decane-1,3-dione derivatives in moderate to excellent yields. scilit.comresearchgate.net
Another strategy involves the Michael addition of pipecolate-derived enolates to nitroalkenes. The resulting adducts can then undergo reductive cyclization to form 2,8-diazaspiro[4.5]decan-1-one derivatives. This straightforward and scalable synthesis provides access to novel racemic diazaspiropiperidine derivatives in high yields over three to five steps. researchgate.net
Ring Rearrangements and Transformations of Bicyclic Precursors
Ring rearrangement reactions offer an alternative and elegant approach to the diazaspiro[4.5]decane core. These transformations often involve the expansion or contraction of a pre-existing ring system to generate the desired spirocyclic framework.
One such method is the ring-rearrangement metathesis (RRM) of 1-substituted 7-azanorbornenes. This strategy provides an entry into 1-azaspiro[4.5]decane systems. The metathesis reaction can generate various exocyclic olefin patterns at the bridgehead position, which can be further functionalized. nih.gov
Stereoselective Synthesis of Diazaspiro[4.5]decane Derivatives
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules. Several methodologies have been developed for the stereoselective synthesis of diazaspiro[4.5]decane derivatives, which can be broadly classified into chiral auxiliary-mediated methods and diastereoselective spirocyclization processes.
Chiral Auxiliary-Mediated Methodologies (e.g., N-tert-butanesulfinyl imines)
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. One of the most versatile chiral auxiliaries employed in the synthesis of nitrogen-containing heterocycles is N-tert-butanesulfinamide. beilstein-journals.orgresearchgate.netnih.gov Condensation of this auxiliary with aldehydes or ketones forms N-tert-butanesulfinyl imines, which are excellent electrophiles for a variety of nucleophilic additions. sigmaaldrich.com
The utility of this methodology has been demonstrated in the highly stereoselective synthesis of 1,7-diazaspiro[4.5]decane-2,8-diones. The key step involves the base-catalyzed addition of 4-nitrobutanoates to N-tert-butanesulfinyl imines, which proceeds with high facial diastereoselectivity. The resulting β-nitroamine derivatives are then transformed into 5-nitro-6-substituted piperidine-2-ones. A subsequent two-step process involving a conjugative addition to ethyl acrylate (B77674) and reduction of the nitro group affords the desired 1,7-diazaspiro[4.5]decane-2,8-diones as a single diastereoisomer. beilstein-journals.org
The effectiveness of N-tert-butanesulfinyl imines stems from the ability of the tert-butanesulfinyl group to direct the approach of the nucleophile to one face of the imine, leading to high levels of stereocontrol. The auxiliary can be easily cleaved under acidic conditions to reveal the free amine. beilstein-journals.orgresearchgate.net
| Starting Materials | Key Steps | Product | Stereoselectivity | Reference |
| N-tert-butanesulfinyl imines and 4-nitrobutanoates | 1. Base-catalyzed addition2. Sulfinyl group removal and δ-lactam formation3. Conjugative addition4. Nitro group reduction | 1,7-diazaspiro[4.5]decane-2,8-diones | High (single diastereoisomer) | beilstein-journals.org |
Other chiral auxiliaries, such as pseudoephenamine, have also proven to be effective in asymmetric synthesis, offering advantages in certain transformations, including the formation of quaternary stereocenters. harvard.edu Chiral oxazolidinones have also been widely used in a variety of asymmetric reactions. nih.gov
Diastereoselective Spirocyclization Processes
Diastereoselective spirocyclization reactions are those in which the formation of the spirocyclic system preferentially produces one diastereomer over others. These processes often rely on the inherent stereochemistry of the starting material or the use of a chiral catalyst to control the stereochemical outcome.
As previously mentioned, a scandium triflate-catalyzed intramolecular spirocyclization of ortho-amino-benzylidene-succinimide derivatives provides a diastereoselective route to 2,7-diazaspiro[4.5]decane-1,3-diones. The reaction proceeds through a C(sp³)–H functionalization initiated by an intramolecular hydride transfer, leading to the formation of the spiro-fused succinimide-containing tetrahydroquinolines. This method has been shown to produce the desired products with diastereomeric ratios of up to 1.7:1, and in some cases, as a single diastereomer. scilit.comresearchgate.net The yields for this single-step process range from 48% to 98%. researchgate.net
| Reaction | Catalyst | Substrate | Product | Yield | Diastereomeric Ratio (dr) | Reference |
| Intramolecular Spirocyclization | Sc(OTf)₃ | ortho-amino-benzylidene-succinimide | 2,7-diazaspiro[4.5]decane-1,3-diones | 48-98% | up to 1.7:1 | scilit.comresearchgate.net |
Enantioselective Resolution and Purification Techniques
The separation of enantiomers of chiral compounds like 1,7-diazaspiro[4.5]decane derivatives is a critical step in drug discovery and development, as different enantiomers can exhibit distinct pharmacological activities. Common techniques for achieving this separation include diastereomeric salt formation and chiral chromatography.
Diastereomeric Salt Resolution: This classical method involves reacting the racemic diamine with a chiral resolving agent, typically a chiral acid such as a tartaric acid derivative, to form a pair of diastereomeric salts. mdpi.comresearchgate.net These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. nih.govjocpr.comuniversiteitleiden.nlnih.gov The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. After separation, the individual diastereomers are treated with a base to regenerate the enantiomerically pure diamine. The efficiency of this process is highly dependent on the choice of resolving agent and the crystallization solvent.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC has emerged as a powerful technique for both the analytical and preparative separation of enantiomers. researchgate.netmdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. Various types of CSPs are commercially available, and the selection of the appropriate column and mobile phase is crucial for achieving optimal resolution. For analogous systems like 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives, normal phase chiral HPLC has been shown to be effective in isolating the individual enantiomers. researchgate.net
Below is a table summarizing common chiral resolving agents and chromatographic techniques used for the separation of chiral amines.
| Technique | Description | Key Considerations |
| Diastereomeric Salt Resolution | Formation of diastereomeric salts with a chiral acid, followed by fractional crystallization. | Choice of resolving agent (e.g., tartaric acid derivatives), solvent selection, and optimization of crystallization conditions. |
| Chiral HPLC | Chromatographic separation using a chiral stationary phase (CSP). | Selection of the appropriate CSP, mobile phase composition, and detection method. |
Regioselective Functionalization and Methylation Strategies
The presence of two distinct nitrogen atoms in the 1,7-diazaspiro[4.5]decane scaffold necessitates precise control over their functionalization to achieve desired substitution patterns.
Selective N-Methylation and Alkylation of Diazaspiro[4.5]decane Nitrogen Centers
Selective N-methylation to produce 7-methyl-1,7-diazaspiro[4.5]decane requires a regioselective approach to differentiate between the N1 and N7 positions. This can be achieved through the use of protecting groups. jocpr.comresearchgate.netfrontiersin.orgwiley-vch.de A common strategy involves the initial protection of one of the nitrogen atoms, followed by methylation of the unprotected nitrogen, and subsequent deprotection.
For instance, in the synthesis of a related 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a multi-step synthesis was employed to achieve selective N1-methylation. nih.gov The choice of protecting group is critical and depends on its stability under the reaction conditions for methylation and the ease of its removal. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability and facile removal under acidic conditions. researchgate.net
A general approach for selective mono-methylation can be outlined as follows:
Protection: The diamine is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (B1257347) (Boc)₂, under conditions that favor mono-protection.
Methylation: The mono-protected diamine is then treated with a methylating agent, such as methyl iodide or dimethyl sulfate, to methylate the unprotected nitrogen.
Deprotection: The protecting group is subsequently removed to yield the desired N-methylated product.
Strategies for Differential Substitution of Spirodiamine Scaffolds
The differential functionalization of the two nitrogen atoms in spirodiamine scaffolds allows for the synthesis of a diverse range of derivatives with distinct properties. researchgate.net This can be achieved by taking advantage of the different reactivity of the two nitrogen atoms or by employing orthogonal protecting group strategies.
In a study on the synthesis and differential functionalization of a 2,7-diazaspiro[4.5]decane scaffold, methods for selective access to the two mono-N-methyl isomers were developed. researchgate.net This highlights the ability to control the site of substitution. While direct mono-carbamoylation (Boc protection) proved inefficient, selective deprotection of the doubly Boc-protected derivative provided the mono-Boc protected intermediate, which could then be further functionalized. researchgate.net
Introduction of Other Substituents on the Carbon Skeleton
The introduction of substituents onto the carbon skeleton of the 1,7-diazaspiro[4.5]decane scaffold allows for further structural diversification and modulation of the compound's properties. Various synthetic methodologies can be employed to achieve this.
For analogous systems, such as 2,8-diazaspiro[4.5]decan-1-one derivatives, the introduction of substituents at the 4-position has been achieved through a Michael addition of a pipecolate-derived enolate to a nitroalkene. researchgate.net In another example, the synthesis of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes was accomplished via alkylation of the pyrrolidine (B122466) enamine of a key intermediate. nih.govnih.gov
Palladium-catalyzed domino reactions have also been utilized for the one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds, demonstrating a method for creating multiple carbon-carbon bonds in a single operation. nih.gov These methods provide a foundation for developing strategies to introduce a variety of functional groups at different positions on the carbon framework of 1,7-diazaspiro[4.5]decane.
Structural Characterization and Elucidation Methodologies for Diazaspiro 4.5 Decane Systems
Advanced Spectroscopic Techniques in Structural Assignment
Spectroscopic methods are indispensable for probing the molecular structure of organic compounds. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would be essential to piece together the connectivity and chemical environment of the atoms within 1,7-Diazaspiro[4.5]decane, 7-methyl-.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon and Proton Environments
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: A proton NMR spectrum of 1,7-Diazaspiro[4.5]decane, 7-methyl- would be expected to show distinct signals for the N-methyl group, as well as the various methylene (B1212753) (-CH₂-) protons of the piperidine (B6355638) and pyrrolidine (B122466) rings. The chemical shift of these signals would indicate their electronic environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons, helping to establish connectivity.
¹³C NMR: A carbon NMR spectrum would complement the proton data by showing a unique signal for each chemically distinct carbon atom. The N-methyl carbon would have a characteristic chemical shift, as would the spirocyclic carbon and the various methylene carbons of the two rings.
Hypothetical ¹H NMR Data for 1,7-Diazaspiro[4.5]decane, 7-methyl-
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| N-CH₃ | 2.2 - 2.5 | Singlet |
| Piperidine ring protons | 1.5 - 3.0 | Multiplets |
Hypothetical ¹³C NMR Data for 1,7-Diazaspiro[4.5]decane, 7-methyl-
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| Spiro Carbon | 60 - 75 |
| N-CH₃ | 40 - 50 |
| Piperidine ring carbons | 20 - 60 |
Note: The data in these tables is hypothetical and based on typical chemical shift ranges for similar structural motifs. Actual experimental data is not currently available in published literature.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For 1,7-Diazaspiro[4.5]decane, 7-methyl- (molecular formula C₉H₁₈N₂), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass, which is 154.1470. The fragmentation pattern observed in the mass spectrum would offer further structural clues, as the molecule would break apart in a predictable manner upon ionization, likely showing losses of fragments corresponding to the piperidine or pyrrolidine rings.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups. In the spectrum of 1,7-Diazaspiro[4.5]decane, 7-methyl-, the most prominent features would be C-H stretching vibrations from the methyl and methylene groups, typically in the 2850-3000 cm⁻¹ region. The presence of a secondary amine (N-H) stretch around 3300-3500 cm⁻¹ would also be a key diagnostic peak. C-N stretching vibrations would be expected in the fingerprint region (1000-1300 cm⁻¹).
Conformational Analysis and Stereochemical Relationships
The diazaspiro[4.5]decane framework is a conformationally restricted system. The piperidine ring would be expected to adopt a chair conformation to minimize steric strain. The attachment of the pyrrolidine ring at the spiro center introduces specific stereochemical relationships between the two rings. Computational modeling, in conjunction with advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), would be employed to determine the preferred conformation and the spatial proximity of different protons within the molecule. However, no such conformational or stereochemical studies for 1,7-Diazaspiro[4.5]decane, 7-methyl- have been reported in the scientific literature.
Computational Chemistry and Theoretical Investigations of 1,7 Diazaspiro 4.5 Decane, 7 Methyl Systems
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and thermodynamic stability of 7-methyl-1,7-diazaspiro[4.5]decane. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution (wave function) and the energy of the molecule.
Detailed research into the electronic structure of this specific compound is not widely available in published literature. However, the methodologies for such studies are well-established. For instance, in computational studies of related 1,7-diazaspiro[4.5]decane derivatives, Density Functional Theory (DFT) has been employed to elucidate their energetics. A common approach involves geometry optimization using a functional like M06-2X with a basis set such as 6-31G(d). This initial step finds the lowest energy conformation of the molecule. Subsequently, single-point energy calculations with a larger basis set, for example, 6-311G(d,p), are performed to obtain more accurate electronic energies. researchgate.net These calculations can also incorporate a solvent model, like the Integral Equation Formalism "Polarizable Continuum Model" (IEFPCM), to simulate the molecule's behavior in solution. researchgate.net
From these calculations, key electronic and energetic parameters can be derived. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the total electronic energy. This information is crucial for predicting the molecule's reactivity, kinetic stability, and sites susceptible to nucleophilic or electrophilic attack.
Table 1: Representative Parameters from Quantum Chemical Calculations This table is illustrative of the types of data generated from quantum chemical calculations and is based on common computational practices, not on specific published data for 7-methyl-1,7-diazaspiro[4.5]decane.
| Parameter | Description | Typical Computational Method |
|---|---|---|
| Total Electronic Energy | The total energy of the molecule in its optimized geometry. | DFT (e.g., M06-2X/6-311G(d,p)) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | DFT |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | DFT |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity. | DFT |
| Dipole Moment | A measure of the net molecular polarity. | DFT |
Molecular Dynamics Simulations for Conformational Studies
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like 7-methyl-1,7-diazaspiro[4.5]decane, which contains a five-membered and a six-membered ring fused at a spiro center, MD simulations are invaluable for exploring its conformational landscape.
An MD simulation calculates the trajectory of each atom in the system by solving Newton's equations of motion. This allows for the observation of how the molecule's shape changes over nanoseconds or microseconds, revealing the most stable conformations and the energy barriers for transitioning between them. Such studies would typically involve:
System Setup: Placing the molecule in a simulation box, often with a chosen solvent (e.g., water) to mimic experimental conditions.
Energy Minimization: Optimizing the initial geometry to remove any unfavorable atomic clashes.
Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to stabilize the simulation.
Production Run: Running the simulation for an extended period to collect conformational data.
Analysis of the resulting trajectories can identify predominant conformers, such as different chair and boat forms of the piperidine (B6355638) ring and envelope or twist forms of the pyrrolidine (B122466) ring, and how the methyl group influences these preferences. While specific MD studies on 7-methyl-1,7-diazaspiro[4.5]decane are not prominent in the literature, this technique remains a principal tool for understanding the dynamic behavior of such spirocyclic systems.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a highly effective computational method for investigating the mechanisms of chemical reactions. It is frequently used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. This provides a detailed, step-by-step understanding of how reactants are converted into products.
For reactions involving 7-methyl-1,7-diazaspiro[4.5]decane, such as N-alkylation, acylation, or its synthesis, DFT can be used to:
Model Reactant and Product Structures: Optimize the geometries of all species involved in the reaction.
Locate Transition States: Find the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
Calculate Activation Energies: Determine the energy difference between the reactants and the transition state, which is critical for predicting reaction rates.
Investigate Reaction Intermediates: Identify any stable species that are formed and consumed during the reaction.
For instance, DFT calculations have been proposed to understand the reaction mechanisms in the synthesis of related heterocyclic systems, such as aziridines and 1,7-diazaspiro[4.5]decane-2,8-diones. These studies help rationalize the observed stereoselectivity and reactivity by comparing the energies of different possible reaction pathways.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry offers reliable methods for predicting various spectroscopic parameters, which can be used to aid in the identification and characterization of molecules. For 7-methyl-1,7-diazaspiro[4.5]decane, these predictions can be compared with experimental spectra to confirm its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard for accurate predictions. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard (e.g., tetramethylsilane, TMS) to yield the chemical shifts.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by performing a vibrational frequency calculation on the optimized geometry of the molecule. These calculations determine the normal modes of vibration and their corresponding frequencies and intensities. The resulting theoretical spectrum can be compared with an experimental IR spectrum to help assign the observed absorption bands to specific molecular motions, such as C-H stretches, C-N stretches, and ring deformations.
Table 2: Common Computational Methods for Spectroscopic Prediction This table outlines standard computational approaches for predicting spectroscopic data.
| Spectroscopic Technique | Computational Method | Information Obtained |
|---|---|---|
| NMR Spectroscopy | DFT with GIAO method | ¹H and ¹³C chemical shifts |
| IR Spectroscopy | DFT Vibrational Frequency Analysis | Vibrational frequencies and intensities |
| Raman Spectroscopy | DFT Vibrational Frequency Analysis | Raman scattering activities |
Applications As Key Molecular Scaffolds in Chemical Biology Research
Role as Building Blocks for Complex Molecular Architectures
The 7-methyl-1,7-diazaspiro[4.5]decane framework serves as a fundamental building block for the synthesis of more elaborate molecules. Its spirocyclic nature, where two rings share a single carbon atom, imparts a defined three-dimensional geometry that is often sought after in drug design to improve target selectivity and reduce off-target effects. Chemists utilize this core structure as a rigid anchor to which various functional groups and side chains can be attached.
This synthetic versatility allows for its incorporation into a wide range of molecular architectures. For instance, it has been used as a central scaffold for the development of kinase inhibitors. The nitrogen atoms within the two rings provide convenient points for chemical modification, enabling the construction of large libraries of compounds for screening. Domino reactions, such as palladium-catalyzed carbon-carbon couplings, have been developed to efficiently construct complex spiro systems based on this and related diazaspiro[4.5]decane scaffolds. rsc.org
Scaffold Diversity in Ligand Design and Discovery Research
In ligand design, the goal is to create molecules that bind specifically to a biological target. The 7-methyl-1,7-diazaspiro[4.5]decane scaffold is highly valuable in this context due to the diversity of compounds that can be generated from a common core. By systematically altering the substituents on the spirocyclic frame, researchers can explore the chemical space around a biological target to identify ligands with optimal binding properties.
This approach is central to modern drug discovery, where generating libraries of structurally related compounds is essential for identifying lead candidates. The conformational rigidity of the spiro-scaffold limits the number of possible shapes a molecule can adopt, which can lead to a more potent and selective interaction with a target protein. This strategy has been applied in the development of ligands for various targets, including G-protein coupled receptors (GPCRs) and enzymes, by decorating the diazaspiro[4.5]decane core with different chemical moieties to fine-tune pharmacological activity. nih.govnih.gov
Investigation of Interactions with Biological Targets
Derivatives of the diazaspiro[4.5]decane scaffold have been investigated for their ability to interact with and modulate the function of numerous important biological targets.
Research into structurally related spirodecanes has explored their potential as modulators of neurotransmitter systems. In one study, derivatives of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane, a close structural analog, were synthesized and evaluated for dopamine (B1211576) agonist activity. nih.gov While the tested compounds did not show central nervous system activity, one derivative, the 4-indolymethyl analogue, demonstrated potent peripheral dopamine agonist activity in a cat cardioaccelerator nerve assay. nih.gov This research highlights the utility of the spiro[4.5]decane framework in designing compounds that can interact with dopamine receptors.
| Compound Derivative | Activity | Potency (ID50) |
| 6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane | Peripheral Dopamine Agonist | 0.095 µmol/kg |
| Apomorphine (Reference) | Peripheral Dopamine Agonist | 0.0348 µmol/kg |
This table presents data for derivatives of the related 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane scaffold, illustrating the potential of the spiro[4.5]decane core in modulating dopamine systems. nih.gov
The diazaspiro[4.5]decane scaffold has proven to be a particularly fruitful starting point for the development of enzyme inhibitors.
RIPK1 Kinase: Necroptosis is a form of programmed cell death driven by the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1). nih.gov Inhibition of RIPK1 is a therapeutic strategy for various inflammatory diseases. nih.govresearchgate.net Through structural optimization of an initial hit compound, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent RIPK1 inhibitors. nih.gov One of the most promising compounds from this series exhibited significant inhibitory activity and a protective anti-necroptotic effect in a cell-based model. nih.govresearchgate.net
| Compound Class | Target Enzyme | Key Finding | Potency (IC50) |
| 2,8-diazaspiro[4.5]decan-1-one derivatives | RIPK1 Kinase | Potent inhibitory activity | 92 nM (for compound 41) |
This table highlights the potent inhibition of RIPK1 kinase by a derivative of the 2,8-diazaspiro[4.5]decane scaffold. nih.govresearchgate.net
Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that degrades bioactive fatty acid amides like the endocannabinoid anandamide. nih.govtocris.com Inhibiting FAAH is a strategy for treating pain and inflammation. mdpi.comresearchgate.net Research has identified novel spirocyclic cores, including 1-oxa-8-azaspiro[4.5]decane, as potent FAAH inhibitors. nih.govnih.gov These scaffolds served as the basis for developing lead compounds with high potency and selectivity for FAAH. nih.gov
The versatility of the spiro[4.5]decane framework extends to the modulation of various receptors.
NK1 Receptor: The neurokinin-1 (NK1) receptor is a target for antagonists used in therapeutic areas such as antiemetics. Stereocontrolled syntheses of 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane derivatives have been developed as precursors for potent NK-1 receptor antagonists. nih.gov This work underscores the importance of the spirocyclic structure in creating ligands for this class of receptors.
Neuropeptide Y and Muscarinic Receptors: While direct examples for 7-methyl-1,7-diazaspiro[4.5]decane are not prominent in the reviewed literature, the general applicability of spirocyclic scaffolds in GPCR ligand design suggests their potential in targeting receptors like the muscarinic M1 and neuropeptide Y receptors.
Delta Opioid Receptor: In a high-throughput screening campaign, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione were identified as a novel class of selective agonists for the delta opioid receptor (DOR), a potential target for treating neurological and psychiatric disorders. nih.govresearchgate.net
Preclinical Research of Modified 1,7-Diazaspiro[4.5]decane Derivatives
The development of molecules based on the diazaspiro[4.5]decane scaffold has progressed into the preclinical research phase in several instances.
The optimization of spirocyclic urea (B33335) inhibitors of FAAH, based on scaffolds like 1-oxa-8-azaspiro[4.5]decane, led to the identification of compounds with favorable drug-like properties. nih.gov Through an iterative design process, a lead compound, PF-04862853, was identified. On the basis of its remarkable potency, selectivity, and favorable pharmacokinetic properties, it was advanced as a clinical candidate for the treatment of pain. nih.gov
In the area of RIPK1 inhibition, derivatives of 2,8-diazaspiro[4.5]decan-1-one have shown significant anti-necroptotic effects in cellular models of necroptosis. nih.govresearchgate.net Such compounds are considered valuable lead compounds for further structural optimization and potential development as treatments for inflammatory diseases. nih.gov These examples demonstrate the successful translation of basic chemical biology research on diazaspiro[4.5]decane derivatives into preclinical development pathways.
Future Perspectives and Challenges in 1,7 Diazaspiro 4.5 Decane, 7 Methyl Research
Development of Novel and Sustainable Synthetic Strategies
The future development of therapeutics based on the 1,7-diazaspiro[4.5]decane, 7-methyl- core is intrinsically linked to the innovation of synthetic methodologies that are not only efficient but also environmentally benign. Current synthetic routes often require multi-step sequences, which can be time-consuming and generate significant waste. Therefore, a primary focus for future research will be the development of novel and sustainable synthetic strategies.
One promising avenue is the exploration of domino reactions, which allow for the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single step from simple starting materials. For instance, palladium-catalyzed domino reactions have been successfully employed for the one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds from unactivated yne-en-ynes and substituted aryl halides. nih.gov Adapting such methodologies to incorporate the specific substitution pattern of 7-methyl-1,7-diazaspiro[4.5]decane and utilizing more sustainable catalytic systems, such as those based on earth-abundant metals, will be a significant step forward.
Furthermore, the principles of green chemistry will need to be more deeply integrated into synthetic planning. This includes the use of safer solvents, minimizing the use of protecting groups, and developing catalytic processes that can be performed under milder conditions. For example, the synthesis of new olanzapine derivatives has been achieved using eco-friendly methods such as microwave irradiation and ultrasound, which can significantly reduce reaction times and energy consumption. researchgate.net The application of similar green techniques to the synthesis of 1,7-diazaspiro[4.5]decane, 7-methyl- would represent a substantial advancement in the sustainability of its production.
Recent advances in the synthesis of N-methylated products through direct approaches could also be leveraged. researchgate.net The development of selective N-monomethylation of aniline derivatives using a heterogeneous Pd/C catalyst and methanol as a methylating agent offers a greener alternative to traditional methylation reagents. researchgate.net Exploring similar catalytic systems for the methylation of the 1,7-diazaspiro[4.5]decane core could provide a more sustainable route to the target compound.
Advanced Stereochemical Control in Complex Analogue Synthesis
The biological activity of spirocyclic compounds is often highly dependent on their stereochemistry. The spirocenter of 1,7-diazaspiro[4.5]decane, 7-methyl- is a quaternary carbon, and the two rings can adopt various conformations, leading to multiple possible stereoisomers. Therefore, the ability to control the stereochemical outcome of synthetic reactions is paramount for the preparation of enantiomerically pure analogues and for the elucidation of structure-activity relationships (SAR).
Future research will need to focus on the development of advanced methods for stereochemical control. This includes the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions. For example, in the synthesis of spirocyclic glutamic acid analogs, a modified Strecker reaction using Ellman's sulfinamide as a chiral auxiliary was employed, although with moderate diastereoselectivity. nih.gov Improving the stereoselectivity of such reactions or developing novel asymmetric methodologies will be a key challenge.
The use of traceless directing groups is another strategy that holds promise for achieving high diastereoselectivity. dntb.gov.ua For instance, a bromine atom has been used as a traceless directing group in the samarium(II) iodide-mediated reductive coupling to construct anti-configured spirolactone moieties with complete diastereoselectivity. dntb.gov.ua Exploring analogous strategies for the synthesis of substituted 1,7-diazaspiro[4.5]decane, 7-methyl- derivatives could provide access to a wider range of stereochemically defined compounds.
Furthermore, understanding the conformational preferences of the spirocyclic system is crucial for designing analogues with specific biological activities. The conformational restriction imposed by the spirocyclic scaffold can be a powerful tool in drug design, but it requires a detailed understanding of the spatial arrangement of the functional groups. nih.gov
Integration of Computational and Experimental Approaches for Rational Design
The rational design of novel 1,7-diazaspiro[4.5]decane, 7-methyl- derivatives with desired biological activities can be significantly accelerated by the integration of computational and experimental approaches. Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can provide valuable insights into the interactions between small molecules and their biological targets, thereby guiding the design of more potent and selective compounds. patsnap.comnih.govnih.gov
In the context of drug discovery, computational tools can be used to screen large virtual libraries of compounds, predict their binding affinities, and identify potential off-target effects. nih.govmdpi.com For example, a combination of library screening and artificial neural network QSAR modeling has been used to identify a class of spirocyclic compounds as selective dopamine (B1211576) receptor subtype 4 (D4R) antagonists. nih.gov A similar integrated approach could be applied to the design of 1,7-diazaspiro[4.5]decane, 7-methyl- analogues targeting a wide range of biological targets.
The synergy between computational predictions and experimental validation is crucial for the success of this approach. nih.gov Computational models can generate hypotheses that can then be tested experimentally, and the experimental data can be used to refine and improve the computational models in an iterative cycle. This integrated workflow can significantly reduce the time and cost associated with the drug discovery process. nih.gov
Future efforts in this area will likely focus on the development of more accurate and predictive computational models, as well as the integration of multi-omics data to gain a more holistic understanding of disease mechanisms and drug interactions. patsnap.com The application of artificial intelligence and deep learning is also expected to play an increasingly important role in rational drug design. patsnap.com
Exploration of New Chemical Biology Applications for the Spirocyclic Scaffold
The unique structural features of the 1,7-diazaspiro[4.5]decane, 7-methyl- scaffold make it an attractive platform for the development of chemical probes to investigate biological processes. Chemical probes are small molecules that can be used to perturb and study the function of proteins and other biomolecules in living systems. chemicalprobes.org
The diazaspiro[4.5]decane core can serve as a rigid scaffold for the precise positioning of functional groups that can interact with specific biological targets. For example, diazaspiro cores have been explored as bioisosteres for the piperazine moiety in the development of σ2 receptor ligands. mdpi.com This suggests that the 1,7-diazaspiro[4.5]decane, 7-methyl- scaffold could be used to develop novel ligands for a variety of G-protein coupled receptors (GPCRs) and other protein targets.
Furthermore, the incorporation of photoreactive groups, such as diazirines, into the spirocyclic scaffold could enable the development of photoaffinity labeling probes. mdpi.com These probes can be used to covalently label their target proteins upon photoirradiation, allowing for the identification of drug targets and the study of protein-ligand interactions in a cellular context. mdpi.com
The versatility of diazo compounds in chemical biology also opens up possibilities for the development of novel bioconjugation strategies and the synthesis of complex biomolecules. nih.gov The stable yet reactive nature of diazo compounds makes them suitable for a range of chemical transformations that can be performed under physiological conditions. nih.gov
Future research in this area will likely focus on the design and synthesis of a diverse library of 1,7-diazaspiro[4.5]decane, 7-methyl- derivatives functionalized with various reporter groups, such as fluorescent dyes and affinity tags, to facilitate their use as chemical probes. The application of these probes in high-throughput screening and chemical proteomics studies could lead to the discovery of new biological targets and a deeper understanding of the molecular mechanisms underlying various diseases.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,7-diazaspiro[4.5]decane derivatives, and how are intermediates like tert-butyl-protected analogs optimized?
- The synthesis of 1,7-diazaspiro[4.5]decane derivatives often involves palladium-catalyzed coupling reactions with substituted aryl halides, as seen in the preparation of structurally related azaspiro compounds . Key intermediates, such as tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate, are synthesized via Boc-protection strategies to stabilize reactive nitrogen centers during multi-step reactions . Optimization includes solvent selection (e.g., DMF for polar intermediates) and temperature control to minimize side products.
Q. How are 1,7-diazaspiro[4.5]decane derivatives characterized structurally, and what analytical techniques are critical for validation?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming spirocyclic connectivity and substituent placement. Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is used to verify molecular weight and detect impurities, particularly for intermediates like 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate derivatives . X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Q. What role does the 1,7-diazaspiro[4.5]decane scaffold play in medicinal chemistry, particularly in CNS drug development?
- The scaffold’s rigid spirocyclic structure enhances binding selectivity to neurological targets. For example, derivatives like 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione exhibit anticonvulsant activity by modulating GABAergic pathways . The tert-butyl ester variants (e.g., TDI-8164) serve as precursors for neuroactive compounds, with optimized logP values (~2.5–3.0) to balance blood-brain barrier penetration and solubility .
Advanced Research Questions
Q. How do stereochemical variations in 1,7-diazaspiro[4.5]decane derivatives impact pharmacological activity, and what strategies resolve enantiomeric mixtures?
- Enantiomers of diazaspiro compounds often show divergent binding affinities. For instance, (5S,8S)-configured derivatives of 1,7-diazaspiro[4.5]decan-2-one demonstrate >10-fold higher potency in kinase inhibition assays compared to their (5R,8R) counterparts . Chiral resolution methods include enzymatic kinetic resolution or chiral stationary phase HPLC (e.g., using cellulose tris(3,5-dimethylphenylcarbamate)) .
Q. What mechanistic insights explain contradictory reactivity outcomes in Pd-catalyzed functionalization of diazaspiro scaffolds?
- Discrepancies in coupling efficiency (e.g., Suzuki vs. Buchwald-Hartwig reactions) arise from steric hindrance at the spirocyclic nitrogen. Computational studies (DFT) reveal that bulky substituents at the 7-methyl position increase transition-state energy by ~15 kcal/mol, favoring oxidative addition at distal positions . Additives like XPhos improve yields by stabilizing Pd(0) intermediates .
Q. How can diazaspiro derivatives address metabolic instability in preclinical candidates, and what structural modifications enhance pharmacokinetics?
- Metabolic oxidation at the spirocyclic bridgehead is a common liability. Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 2-position reduces CYP3A4-mediated degradation by >50% . Deuterated analogs (e.g., 7-methyl-D4 derivatives) prolong half-life (t₁/₂ from 2.1 to 4.8 hours in rodents) by attenuating deuterium isotope effects .
Q. What computational tools are effective for predicting the binding modes of 1,7-diazaspiro[4.5]decane-based inhibitors to enzyme targets?
- Molecular docking (AutoDock Vina) and molecular dynamics (AMBER) simulations are used to model interactions with targets like soluble adenylyl cyclase. Key findings include hydrogen bonding between the spirocyclic nitrogen and conserved residues (e.g., Asp101 in sAC) and π-stacking with aromatic side chains (Phe486) . Free energy perturbation (FEP) calculations guide substituent optimization for affinity gains .
Methodological Notes
- Stereochemical Analysis : Use CD spectroscopy or Mosher’s ester derivatization to assign absolute configurations .
- Data Contradiction Resolution : Employ high-resolution mass spectrometry (HRMS) to distinguish isobaric byproducts in complex reaction mixtures .
- In Silico Optimization : Combine QSAR models with synthetic accessibility scores (e.g., SYNOPSIS) to prioritize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
